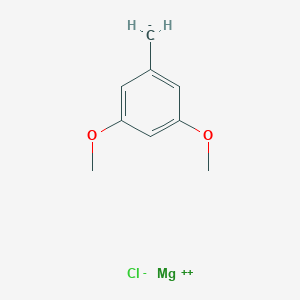

Magnesium;1-methanidyl-3,5-dimethoxybenzene;chloride

Beschreibung

3,5-Dimethoxybenzylmagnesium chloride (CAS: 135808-66-1) is a Grignard reagent with the molecular formula C₉H₁₁ClMgO₂ and a molecular weight of 210.94 g/mol. It is typically supplied as a 0.25 M solution in tetrahydrofuran (THF) due to its pyrophoric nature and sensitivity to moisture . Key physical properties include a density of 0.913 g/mL at 25°C and a boiling point of 65–67°C for the THF solvent . As a Grignard reagent, it is widely used in organic synthesis for nucleophilic additions to carbonyl groups, enabling the formation of carbon-carbon bonds in complex molecule construction.

Safety considerations highlight its classification as a flammable liquid (Category 2) under the GHS system, with hazards including skin corrosion, severe eye damage, and acute toxicity upon ingestion or inhalation . It reacts violently with water, necessitating strict anhydrous handling conditions.

Eigenschaften

IUPAC Name |

magnesium;1-methanidyl-3,5-dimethoxybenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O2.ClH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDWBLYJIGSBPU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512170 | |

| Record name | Magnesium chloride (3,5-dimethoxyphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135808-66-1 | |

| Record name | Magnesium chloride (3,5-dimethoxyphenyl)methanide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Setup and Conditions

The reaction is conducted in a three-necked flask equipped with a reflux condenser, nitrogen/argon inlet, and mechanical stirrer. Key parameters include:

| Parameter | Specification |

|---|---|

| Solvent | Anhydrous THF (distilled over Na/benzophenone) |

| Magnesium form | Turnings or powder (activated) |

| Molar ratio | 1:1 (substrate:magnesium) |

| Temperature | Room temperature to reflux (66–67°C) |

| Reaction time | 2–4 hours (until magnesium consumption) |

| Atmosphere | Nitrogen or argon |

The magnesium is typically activated by briefly heating or treating with iodine to remove surface oxides. 3,5-Dimethoxybenzyl chloride is added dropwise to the magnesium suspension in THF, initiating an exothermic reaction that sustains reflux. Completion is indicated by the disappearance of magnesium metal and a homogeneous grayish solution.

Mechanistic Considerations

The reaction proceeds via a single-electron transfer (SET) mechanism:

-

Oxidative addition : Magnesium reduces the carbon-chlorine bond, forming a benzyl radical intermediate.

-

Radical coupling : The radical interacts with magnesium to generate the organomagnesium species.

-

Solvent coordination : THF stabilizes the Grignard reagent through Lewis acid-base interactions with magnesium.

The methoxy groups ortho to the reaction site hinder magnesium insertion, necessitating prolonged reaction times compared to non-substituted benzyl chlorides.

Industrial-Scale Production and Optimization

Commercial suppliers such as Rieke Metals offer 3,5-dimethoxybenzylmagnesium chloride as a 0.25 M solution in THF, indicating scalable production methods. Industrial protocols prioritize cost efficiency and safety through:

Solvent and Reagent Purity

Temperature Control

While laboratory-scale syntheses often use reflux, industrial reactors may employ controlled heating (30–40°C) to mitigate THF decomposition risks. Slow addition of 3,5-dimethoxybenzyl chloride prevents runaway exotherms.

Yield and Quality Assurance

Gas chromatography (GC) and titration with 2-butanol are standard for assessing reagent concentration. Typical yields exceed 90%, with residual chloride levels <1% (w/w).

Comparative Analysis with Related Grignard Reagents

3,5-Dimethoxybenzylmagnesium chloride exhibits distinct reactivity due to its substitution pattern:

| Feature | 3,5-Dimethoxybenzyl-MgCl | Benzyl-MgCl | 4-Methoxybenzyl-MgCl |

|---|---|---|---|

| Reaction rate | Moderate | Fast | Slow |

| Stability in THF | High (>6 months at –20°C) | Moderate | High |

| Electrophile compatibility | Ketones, esters | Aldehydes, ketones | Esters, nitriles |

The electron-donating methoxy groups deactivate the benzyl moiety, reducing its nucleophilicity but improving selectivity in cross-couplings.

Challenges and Troubleshooting

Common Issues

-

Incomplete magnesium consumption : Caused by insufficient activation or moisture. Remedy: Add 1–2% iodine or increase temperature to 50°C.

-

Precipitation of Mg salts : Filter through Celite under nitrogen.

-

Discoloration : Brown solutions indicate oxidation; discard if reactivity declines.

Analyse Chemischer Reaktionen

3,5-Dimethoxybenzylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in substitution reactions with electrophiles.

Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include:

Carbonyl Compounds: Aldehydes, ketones, esters

Electrophiles: Alkyl halides, acyl halides

Solvents: THF, diethyl ether

Temperature: Typically room temperature to reflux conditions

Major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .

Wissenschaftliche Forschungsanwendungen

Synthesis of Isoquinoline Alkaloids

One of the prominent applications of 3,5-dimethoxybenzylmagnesium chloride is in the synthesis of isoquinoline alkaloids. A notable study demonstrated that this reagent can be utilized to form chiral diarylethylamines with high diastereomeric excess. The reaction involves treating a chiral imine with 3,4-dimethoxybenzylmagnesium chloride, resulting in the formation of (S)-diarylethylamine with an 80% diastereomeric excess. This compound can be further processed to yield (+)-glaucine through a series of reduction and oxidation steps .

Alkylation Reactions

3,5-Dimethoxybenzylmagnesium chloride serves as an effective alkylating agent in various reactions. For instance, it has been employed to alkylate quinolyl-functionalized chromium(III) complexes, showcasing its utility in synthesizing complex organometallic compounds . This application is crucial for developing new catalysts and materials.

Synthesis of Bioactive Compounds

The compound is also instrumental in synthesizing bioactive molecules. For example, it has been used to synthesize derivatives of laudanosine, a compound with potential therapeutic effects. The process involves several steps where 3,5-dimethoxybenzylmagnesium chloride acts as a key intermediate in constructing the desired molecular framework .

Polymer Chemistry

In polymer chemistry, 3,5-dimethoxybenzylmagnesium chloride can be utilized to create functionalized polymers. Its reactivity allows for the incorporation of methoxy groups into polymer backbones, which can enhance properties such as solubility and thermal stability. This application is particularly relevant in developing advanced materials for electronic and photonic applications.

Table 1: Summary of Applications

Table 2: Reaction Conditions for Isoquinoline Synthesis

| Step | Reagent/Condition | Yield (%) |

|---|---|---|

| Imine Formation | Chiral imine + 3,5-Dimethoxybenzylmagnesium chloride | 80 |

| Reduction | Sodium borohydride + trifluoroacetic acid | High |

| Oxidation | Ruthenium dioxide + boron trifluoride | Up to 75 |

Wirkmechanismus

The mechanism of action of 3,5-Dimethoxybenzylmagnesium chloride involves the nucleophilic addition of the organomagnesium compound to electrophilic centers. The magnesium atom in the compound acts as a Lewis acid, activating the carbonyl group of the electrophile and facilitating the nucleophilic attack by the benzyl group. This results in the formation of a new carbon-carbon bond and the generation of an alcohol after hydrolysis .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 3,5-Dimethoxybenzylmagnesium Chloride and Related Compounds

Nucleophilicity and Reaction Pathways

- 3,5-Dimethoxybenzylmagnesium chloride : Exhibits strong nucleophilic behavior due to the benzyl-magnesium bond. The electron-donating methoxy groups enhance its stability and direct regioselectivity in aryl additions .

- 3,5-Dimethoxybenzyl chloride : Serves as the precursor for the Grignard reagent but lacks direct nucleophilic activity. Its synthesis involves halogenation of 3,5-dimethoxybenzyl alcohol, requiring controlled conditions to avoid hydrolysis .

- 3,5-Dimethoxybenzoyl chloride : Functions as an electrophilic acylating agent, reacting with nucleophiles like amines to form amides. Its reactivity contrasts with Grignard reagents, targeting N- or O-nucleophiles instead of carbonyl carbons .

Stability and Handling

- The Grignard reagent 3,5-Dimethoxybenzylmagnesium chloride requires storage under inert atmospheres (N₂/Ar) due to moisture sensitivity and flammability. In contrast, 3,5-Dimethoxybenzoyl chloride is more stable but still hygroscopic, necessitating dry storage .

- 3,5-Dimethylbenzoyl chloride demonstrates higher thermal stability (boiling point >250°C), making it suitable for high-temperature reactions in agrochemical production .

Q & A

Basic Questions

Q. What critical safety precautions are required when handling 3,5-Dimethoxybenzylmagnesium chloride in laboratory settings?

- Methodological Answer :

- Flammability : Store in flame-resistant cabinets away from ignition sources due to its classification as a flammable liquid (Category 2) .

- Moisture Sensitivity : Use anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) to prevent violent reactions with water .

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Keep in tightly sealed containers at 25°C, away from oxidizers and moisture. Monitor for peroxide formation, which can occur over time .

Q. How does the solvent system (e.g., tetrahydrofuran, THF) influence the stability and reactivity of 3,5-Dimethoxybenzylmagnesium chloride?

- Methodological Answer :

- Solvent Role : THF stabilizes the Grignard reagent by coordinating with the magnesium center, preventing premature decomposition. The compound is typically supplied as a 0.25 M solution in THF .

- Concentration Effects : Higher concentrations may increase reactivity but also raise risks of exothermic side reactions. Dilute solutions (≤0.5 M) are recommended for controlled nucleophilic additions .

- Alternative Solvents : Avoid protic solvents (e.g., water, alcohols) and ensure all reagents/solvents are rigorously dried (e.g., molecular sieves for THF) .

Advanced Research Questions

Q. What advanced spectroscopic techniques are most effective for characterizing 3,5-Dimethoxybenzylmagnesium chloride and its reaction products?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify the benzyl moiety (e.g., aromatic protons at δ 6.5–7.0 ppm) and methoxy groups (δ ~3.8 ppm). Compare with structural analogs (e.g., 3,5-Dimethoxybenzoyl chloride, InChIKey: FTHPLWDYWAKYCY) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight (210.94 g/mol) and detect decomposition products (e.g., dimethoxybenzene derivatives) .

- Infrared (IR) Spectroscopy : Identify Mg-C stretching vibrations (~500 cm) and methoxy C-O bonds (~1250 cm) .

Q. How can researchers mitigate risks of peroxide formation during long-term storage of 3,5-Dimethoxybenzylmagnesium chloride solutions?

- Methodological Answer :

- Inert Atmosphere : Store under nitrogen/argon with septum-sealed containers to minimize oxygen exposure .

- Stabilizers : Add inhibitors like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w to slow peroxide formation .

- Regular Testing : Use peroxide test strips or iodometric titration to monitor peroxide levels. Discard solutions if peroxides exceed 30 ppm .

Q. What factors contribute to variability in reaction yields when using 3,5-Dimethoxybenzylmagnesium chloride in nucleophilic additions?

- Methodological Answer :

- Substrate Compatibility : Electron-deficient carbonyl compounds (e.g., ketones, esters) react efficiently, while sterically hindered substrates may require elevated temperatures or longer reaction times.

- Moisture Contamination : Trace water can hydrolyze the Grignard reagent, reducing yields. Pre-dry glassware and use activated molecular sieves in solvents .

- Side Reactions : Competing eliminations or couplings may occur. Optimize stoichiometry (1.2–1.5 equivalents of Grignard reagent) and monitor reaction progress via TLC/GC .

Data Contradiction Analysis

Q. How can conflicting reports on the thermal stability of 3,5-Dimethoxybenzylmagnesium chloride be resolved?

- Methodological Answer :

- Contradictory Observations : Some studies report decomposition at 25°C, while others note stability for weeks under inert conditions.

- Resolution Strategies :

Controlled Replication : Repeat experiments using standardized conditions (e.g., THF purity, argon atmosphere).

Analytical Validation : Use DSC (differential scanning calorimetry) to quantify decomposition onset temperatures.

Comparative Studies : Benchmark against structurally similar Grignard reagents (e.g., 3,5-dimethylbenzylmagnesium chloride) to identify substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.